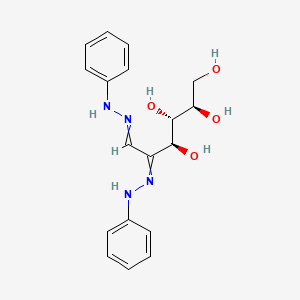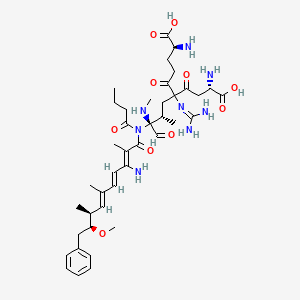
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the naphthoyl group and the N-methylpiperidinylmethyl moiety. Common reagents and conditions include:
Indole Formation: Fischer indole synthesis using phenylhydrazine and ketones.
Naphthoylation: Friedel-Crafts acylation with naphthoyl chloride.
N-Methylpiperidinylmethyl Introduction: Alkylation reactions using N-methylpiperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-chloronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-fluoronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methoxynaphthoyl)indole
Uniqueness
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
865359-88-2 |
|---|---|
Fórmula molecular |
C27H28N2O |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(4-methylnaphthalen-1-yl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |
InChI |
InChI=1S/C27H28N2O/c1-19-14-15-24(22-11-4-3-10-21(19)22)27(30)25-18-29(26-13-6-5-12-23(25)26)17-20-9-7-8-16-28(20)2/h3-6,10-15,18,20H,7-9,16-17H2,1-2H3 |
Clave InChI |
RDMIHSQDEHAIDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


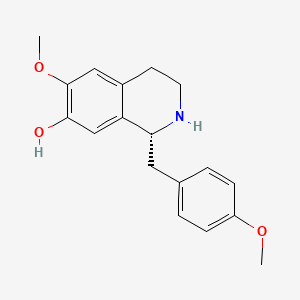

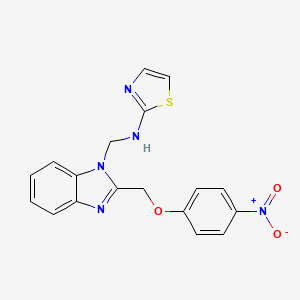
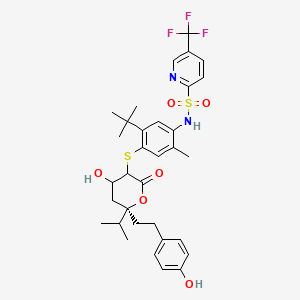
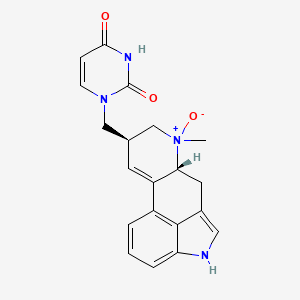
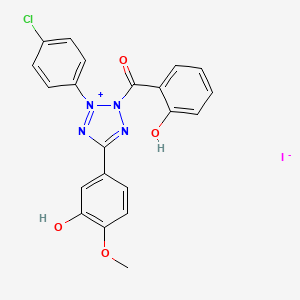


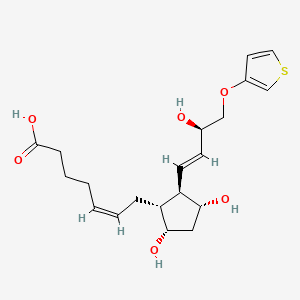
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
